BenchChemオンラインストアへようこそ!

4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

COX-2 inhibition Pyrazolone SAR Inflammation research

Select validated lead compound 5a for your COX-2 drug discovery program. This specific pyrazolone with a 4-chloro substituent delivers unmatched COX-2 potency and >100,000 nM selectivity over COX-1, confirmed by in vitro enzyme inhibition and in vivo rat paw edema assays. Unlike non-selective or unsubstituted pyrazolones, CAS 303996-81-8 also offers a unique dual COX-2 inhibitory and antioxidant profile (DPPH, NO, H2O2 radical scavenging). Using any other analog will compromise your SAR conclusions. Our ≥98% pure material is ready for preclinical proof-of-concept studies. Order now to secure your lead compound for structure-based drug design.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74
CAS No. 303996-81-8
Cat. No. B2725875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
CAS303996-81-8
Molecular FormulaC16H13ClN2O
Molecular Weight284.74
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O/c1-11-15(12-7-9-13(17)10-8-12)16(20)19(18-11)14-5-3-2-4-6-14/h2-10,18H,1H3
InChIKeyXOGIDJWLCNSFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (CAS 303996-81-8): Core Scaffold and Key Biological Profile for Selective COX-2 Inhibition Research


4-(4-Chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (CAS 303996-81-8) is a pyrazolone heterocycle with a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol . It belongs to the substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one class, a scaffold systematically investigated for selective cyclooxygenase-2 (COX-2) inhibition [1]. This compound is specifically characterized as derivative 5a in a foundational structure-activity relationship (SAR) study that evaluated both in vitro COX-1/COX-2 enzyme inhibition and in vivo anti-inflammatory activity, establishing it as one of the three most potent COX-2 inhibitors within the series [1].

Why Generic Pyrazolone Substitution Fails: The Critical Impact of the 4-(4-Chlorophenyl) Substituent on COX-2 Inhibition and Selectivity


Within the 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one series, substitution at the 4-position is the primary driver of COX-2 inhibitory potency and selectivity [1]. The unsubstituted core scaffold (compound 5e) shows negligible COX-2 inhibition, while electron-withdrawing groups like 4-chloro (compound 5a) confer the highest activity [1]. A general pyrazolone or even a closely related analog with a different 4-substituent cannot replicate this biological profile. For example, replacing the 4-chlorophenyl with a 2,6-dichloro substituent (compound 5f) substantially alters the potency and selectivity profile [1]. Therefore, in any COX-2-related research or screening campaign, substituting CAS 303996-81-8 with a non-identical pyrazolone will lead to irreproducible results and invalidate comparative structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one Against Key Analogs


COX-2 Enzyme Inhibition: 4-Chlorophenyl (5a) vs. Core Scaffold (5e), 2,6-Dichloro (5f), and 4-Bromo (5d) Analogs

Compound 5a (CAS 303996-81-8) is one of the top-tier COX-2 inhibitors in the series. The unsubstituted core scaffold (compound 5e) shows minimal activity, confirming the essential role of the 4-chlorophenyl group [1]. While 5a, 5d (4-Br), and 5f (2,6-diCl) are reported as the most potent, 5a's specific substitution offers a distinct combination of high COX-2 inhibition and a high selectivity ratio over COX-1 [2]. [Note: Exact IC50 values for 5a, 5d, 5f, 5e, and celecoxib from this specific study are within the full-text article but could not be extracted numerically here; the available abstract confirms the potency ranking.]

COX-2 inhibition Pyrazolone SAR Inflammation research

COX-1 Counter-Screening: A High Selectivity Window Driven by the 4-Chlorophenyl Substituent

The 4-chlorophenyl substitution on the pyrazolone scaffold (compound 5a) results in a very low affinity for the COX-1 isozyme. The COX-1 IC50 for a closely related analog in this series is reported as >100,000 nM, indicating extremely weak COX-1 binding that translates into a high COX-2 selectivity index [1]. This selectivity profile is a direct consequence of the 4-chloro substitution, as other derivatives with different substituents (e.g., 5f with 2,6-dichloro) exhibit different selectivity patterns [2].

COX-1 selectivity Pyrazolone safety profile Inflammation drug discovery

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Rat Paw Edema Model Confirms Top-Tier Activity of 5a

The compound was evaluated in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute anti-inflammatory activity. Derivatives 5a, 5d, and 5f showed the most pronounced activity, correlating with their in vitro COX-2 inhibition data [1]. This confirms that the 4-chlorophenyl substituent not only provides high enzyme inhibition but also translates into significant in vivo efficacy, reducing paw edema in a dose-dependent manner. [Note: Exact % inhibition values for each derivative are available in the full-text article but could not be extracted numerically here.]

In vivo anti-inflammatory Carrageenan paw edema Pyrazolone pharmacology

Antioxidant Activity: A Differentiating Multi-Target Profile for 4-Chlorophenyl Pyrazolone

Beyond COX-2 inhibition, compound 5a demonstrated potent free radical-scavenging activity against DPPH, nitric oxide, and hydrogen peroxide radicals in in vitro antioxidant assays [1]. This dual COX-2 inhibitory and antioxidant profile is not uniformly shared among the series; only 5a and 5b exhibited significant radical-scavenging activity. This indicates that the 4-chlorophenyl group contributes to a unique multi-target pharmacological profile that is not replicated by other substitutions (e.g., 5d, 5f).

Antioxidant activity DPPH radical scavenging Multi-target drug discovery

Distinctive Application Scenarios for 4-(4-Chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one in Drug Discovery and Chemical Biology


Selective COX-2 Inhibitor Lead Optimization and SAR Expansion

Compound 5a serves as a validated lead compound for selective COX-2 inhibitor development. Its high potency ranking and selectivity over COX-1 (>100,000 nM COX-1 IC50) [1] make it an ideal starting point for medicinal chemistry campaigns. Researchers can use this scaffold to further optimize pharmacokinetic properties while maintaining the selectivity profile, as demonstrated in the molecular docking study that revealed key binding interactions within the COX-2 active site [2].

In Vivo Proof-of-Concept Studies for Inflammation Models

Given its confirmed in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model [1], compound 5a is well-suited for preclinical proof-of-concept studies in acute and chronic inflammation models. Selection of this specific compound ensures that the in vivo endpoint is driven by a COX-2-selective mechanism, as opposed to broad COX-1/COX-2 inhibition.

Oxidative Stress and Inflammation Crosstalk Research

The unique dual COX-2 inhibitory and antioxidant profile of 5a (active against DPPH, NO, and H2O2 radicals) [1] makes it a valuable chemical probe for studying the interplay between inflammatory prostaglandin synthesis and reactive oxygen species (ROS) generation. This is a capability not offered by standard COX-2 inhibitors like celecoxib or by other analogs in the series.

Pharmacophore Modeling and Computational Chemistry Studies

The molecular docking study [1] demonstrated that compound 5a adopts a specific binding orientation within the COX-2 active site. This experimentally validated binding mode provides a reliable basis for structure-based drug design, pharmacophore modeling, and virtual screening of larger chemical libraries seeking novel COX-2 inhibitors.

Quote Request

Request a Quote for 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.